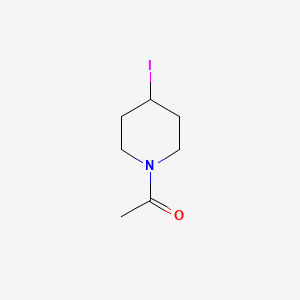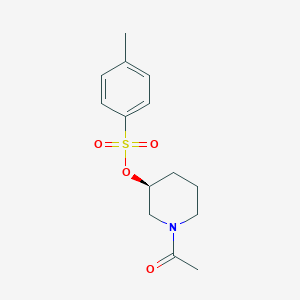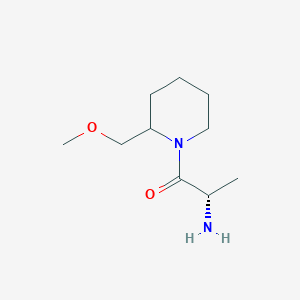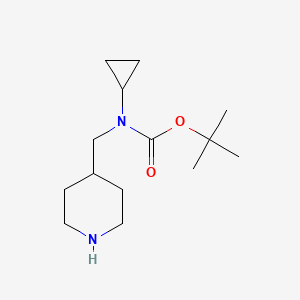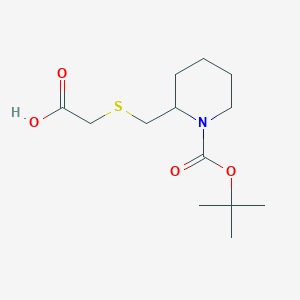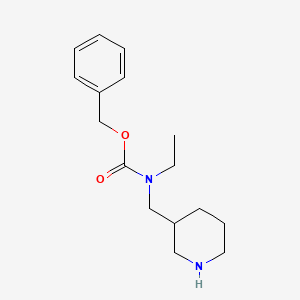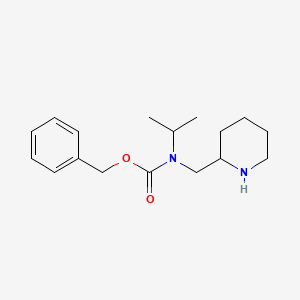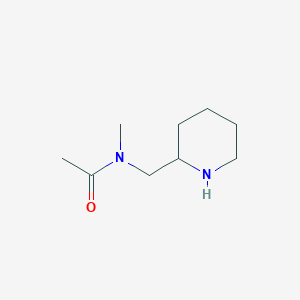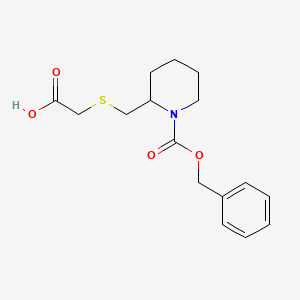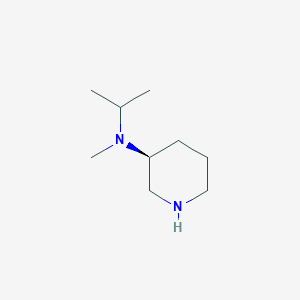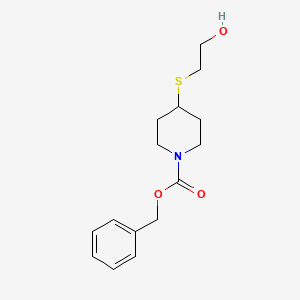
N-Isopropyl-N-piperidin-2-ylmethyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-N-piperidin-2-ylmethyl-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-piperidin-2-ylmethyl-acetamide typically involves the reaction of piperidine derivatives with isopropylamine and acetic anhydride. The process can be summarized as follows:
Starting Materials: Piperidine, isopropylamine, and acetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon gas, to prevent oxidation. The temperature is maintained between 0°C to 25°C.
Procedure: Piperidine is first reacted with isopropylamine to form N-isopropylpiperidine. This intermediate is then reacted with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropyl-N-piperidin-2-ylmethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-isopropyl-N-piperidin-2-ylmethyl-acetic acid.
Reduction: Formation of N-isopropyl-N-piperidin-2-ylmethyl-ethanol.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Isopropyl-N-piperidin-2-ylmethyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to neurotransmitter modulation and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-Isopropyl-N-piperidin-2-ylmethyl-acetamide involves its interaction with specific molecular targets in the body. The compound is known to modulate neurotransmitter receptors, particularly those involved in the central nervous system. It binds to these receptors and alters their activity, leading to changes in neurotransmitter release and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-piperidin-2-ylmethyl-acetamide
- N-Ethyl-N-piperidin-2-ylmethyl-acetamide
- N-Propyl-N-piperidin-2-ylmethyl-acetamide
Uniqueness
N-Isopropyl-N-piperidin-2-ylmethyl-acetamide is unique due to its specific isopropyl group, which imparts distinct pharmacological properties compared to its analogs. The isopropyl group enhances its lipophilicity, allowing better penetration through biological membranes and potentially improving its efficacy in medicinal applications .
Propiedades
IUPAC Name |
N-(piperidin-2-ylmethyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)13(10(3)14)8-11-6-4-5-7-12-11/h9,11-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNDDJSYOZFCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
